Cathepsin K inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 23, identified by the PubMed ID 35944849, is a synthetic organic compound known for its selective inhibition of cathepsin K, a collagenase enzyme. Cathepsin K is upregulated in osteoclasts, chondrocytes, and synoviocytes in osteoarthritic diseases, making compound 23 a potential therapeutic agent for reducing or delaying cartilage and subchondral bone destruction in osteoarthritic joints .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 23 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Cyclization: Formation of the oxazole ring through cyclization reactions.
Functional Group Introduction: Addition of the cyanocyclopropyl and carboxamide groups.
Final Assembly: Coupling of the core structure with the fluorophenyl and thiazinan-4-yl groups.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of compound 23 would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Compound 23 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the functional groups involved, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Compound 23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying selective inhibition of cathepsin K.
Biology: Investigated for its role in modulating enzyme activity in osteoclasts, chondrocytes, and synoviocytes.
Medicine: Potential therapeutic agent for treating osteoarthritic diseases by reducing cartilage and bone destruction.
Industry: Could be used in the development of new pharmaceuticals targeting cathepsin K.
Mechanism of Action
Compound 23 exerts its effects by selectively inhibiting cathepsin K, a cysteine protease involved in the degradation of collagen. By binding to the active site of cathepsin K, compound 23 prevents the enzyme from breaking down collagen, thereby reducing cartilage and bone destruction in osteoarthritic joints. The molecular targets and pathways involved include the inhibition of collagen degradation and modulation of osteoclast activity .
Comparison with Similar Compounds
Similar Compounds
Odanacatib: Another cathepsin K inhibitor with similar therapeutic potential.
Balicatib: Known for its inhibitory effects on cathepsin K.
Relacatib: Another compound targeting cathepsin K with a different chemical structure.
Uniqueness
Compound 23 is unique due to its specific chemical structure, which allows for selective inhibition of cathepsin K with high potency. Its ability to modulate enzyme activity in osteoclasts, chondrocytes, and synoviocytes makes it a promising candidate for therapeutic applications in osteoarthritic diseases .
Properties
Molecular Formula |
C30H31FN4O4S |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(1R,2R)-N-(1-cyanocyclopropyl)-2-[4-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H31FN4O4S/c31-22-9-5-21(6-10-22)29-33-26(20-7-11-23(12-8-20)35-15-17-40(37,38)18-16-35)27(39-29)24-3-1-2-4-25(24)28(36)34-30(19-32)13-14-30/h5-12,24-25H,1-4,13-18H2,(H,34,36)/t24-,25-/m1/s1 |
InChI Key |
SBWFYUHMCHTQJT-JWQCQUIFSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=C(N=C(O2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)N5CCS(=O)(=O)CC5)C(=O)NC6(CC6)C#N |
Canonical SMILES |
C1CCC(C(C1)C2=C(N=C(O2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)N5CCS(=O)(=O)CC5)C(=O)NC6(CC6)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.